3-[(fluorosulfonyl)oxy]benzoic acid 3-[(fluorosulfonyl)oxy]benzoic acid
Brand Name: Vulcanchem
CAS No.: 1796596-42-3
VCID: VC11530666
InChI: InChI=1S/C7H5FO5S/c8-14(11,12)13-6-3-1-2-5(4-6)7(9)10/h1-4H,(H,9,10)
SMILES:
Molecular Formula: C7H5FO5S
Molecular Weight: 220.18 g/mol

3-[(fluorosulfonyl)oxy]benzoic acid

CAS No.: 1796596-42-3

Cat. No.: VC11530666

Molecular Formula: C7H5FO5S

Molecular Weight: 220.18 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

3-[(fluorosulfonyl)oxy]benzoic acid - 1796596-42-3

Specification

CAS No. 1796596-42-3
Molecular Formula C7H5FO5S
Molecular Weight 220.18 g/mol
IUPAC Name 3-fluorosulfonyloxybenzoic acid
Standard InChI InChI=1S/C7H5FO5S/c8-14(11,12)13-6-3-1-2-5(4-6)7(9)10/h1-4H,(H,9,10)
Standard InChI Key GITIUVRLICWVQV-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)OS(=O)(=O)F)C(=O)O

Introduction

3-[(Fluorosulfonyl)oxy]benzoic acid is an organic compound characterized by the presence of a fluorosulfonyl group attached to a benzoic acid structure. This compound features a benzene ring with a carboxylic acid group (-COOH) and a fluorosulfonyl group (-SO2F) at the ortho or para position, significantly influencing its chemical reactivity and biological properties.

Synthesis and Applications

The synthesis of 3-[(fluorosulfonyl)oxy]benzoic acid typically involves multi-step organic synthesis processes. Industrial production may involve optimized reaction conditions and large-scale synthesis techniques, including continuous flow reactors. This compound has diverse applications across various fields, particularly in medicinal chemistry due to its potential biological activities.

Biological Activities and Research Findings

Research indicates that 3-[(fluorosulfonyl)oxy]benzoic acid exhibits potential biological activities, particularly as an antimicrobial agent and in drug development. Its unique structure allows it to interact with biological molecules such as proteins and nucleic acids by forming covalent bonds with nucleophilic sites in enzymes, potentially inhibiting their activity.

Comparison with Similar Compounds

Several compounds share structural similarities with 3-[(fluorosulfonyl)oxy]benzoic acid, including:

Compound NameStructural FeaturesUnique Characteristics
3-(Fluorosulfonyl)benzoic acidSimilar core structure but lacks additional substituentsDirect comparison highlights reactivity differences
5-(Fluorosulfonyl)benzoic acidDifferent substitution pattern on the benzene ringVaries in electrophilic behavior
2-Amino-5-[(fluorosulfonyl)oxy]benzoic acidContains an amino group enhancing reactivityPotential for increased biological activity
3-Bromo-5-[(fluorosulfonyl)oxy]benzoic acidContains bromine atom alongside fluorosulfonyl groupUnique due to dual halogen functionality

The uniqueness of 3-[(fluorosulfonyl)oxy]benzoic acid lies in the specific arrangement of its functional groups, which confers distinct chemical properties and reactivity compared to similar compounds.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator